REACTION_SMILES
|
[Br:16][CH2:17][C:18](=[O:19])[O:20][CH:21]([CH3:22])[CH3:23].[CH3:10][C:11]([CH3:12])([O-:13])[CH3:14].[K+:15].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[OH:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9]1>>[O:1]([c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9]1)[CH2:17][C:18](=[O:19])[O:20][CH:21]([CH3:22])[CH3:23]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc(O)c1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC(=O)COc1cccc(C=O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |